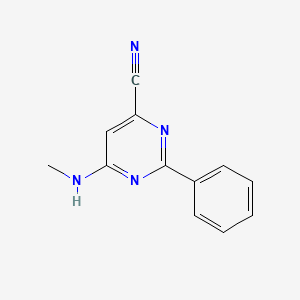

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Description

BenchChem offers high-quality 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(methylamino)-2-phenylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCQCHPKYNCNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221919 | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-63-4 | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2-Phenylpyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-phenylpyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological activities of 2-phenylpyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized for their evaluation.

The 2-Phenylpyrimidine Scaffold: A Foundation for Diverse Bioactivity

The 2-phenylpyrimidine core consists of a pyrimidine ring substituted with a phenyl group at the 2-position. This seemingly simple arrangement offers a unique combination of structural features that contribute to its versatility as a pharmacophore. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group provides a lipophilic region that can be readily modified to fine-tune the molecule's properties. The relative orientation of these two rings and the positions available for substitution on both the phenyl and pyrimidine moieties allow for extensive structural diversification, leading to a wide array of derivatives with distinct biological profiles. Pyrimidine derivatives, in general, have shown a multitude of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

Anticancer Activity: Targeting the Engines of Malignancy

2-Phenylpyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and immortality.

Bruton's Tyrosine Kinase (BTK) Inhibition

Mechanism of Action: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Its aberrant activation is implicated in various B-cell malignancies. 2-Phenylpyrimidine derivatives have been designed as potent BTK inhibitors. These compounds typically bind to the ATP-binding pocket of the BTK enzyme, preventing its phosphorylation and downstream signaling. This blockade of the B-cell receptor (BCR) signaling pathway ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.

Caption: BTK Signaling Pathway Inhibition by 2-Phenylpyrimidine Derivatives.

Structure-Activity Relationship (SAR): The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings.

| R1 (on Phenyl Ring) | R2 (on Pyrimidine Ring) | BTK Inhibition (IC50) | Reference |

| H | 4-phenoxyaniline | Moderate | [2] |

| 4-OH | 4-phenoxyaniline | High | [2] |

| 3-amino | 4-(4-morpholinyl)aniline | High | [2] |

| H | 4-(1-acryloylpiperidin-3-yl)oxyaniline | Potent (covalent) | [2] |

This table is a representative example and not exhaustive.

Telomerase Inhibition

Mechanism of Action: Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division and bypassing senescence.[3] 2-Phenylpyrimidine derivatives have been developed as telomerase inhibitors.[4][5] These compounds are proposed to bind to the active site of the telomerase reverse transcriptase (TERT) subunit, preventing the addition of telomeric repeats and leading to telomere shortening, cell cycle arrest, and apoptosis.[5]

Caption: COX-2 Mediated Inflammatory Pathway and its Inhibition.

Structure-Activity Relationship (SAR): The selectivity and potency of COX-2 inhibition are influenced by the substituents on the 2-phenylpyrimidine core.

| R1 (on Phenyl Ring) | R2 (on Pyrimidine Ring) | COX-2 Selectivity Index (SI) | Reference |

| 4-SO2Me | 4-Me, 6-Ph | High | |

| 4-F | 4-thioxo, 6-aryl | Moderate to High | |

| 4-Cl | 4-amino, 6-aryl | High | [6] |

| 3,4-di-OMe | 4-amino, 6-aryl | Moderate | [6] |

This table is a representative example and not exhaustive.

Antifungal Activity: Combating Fungal Pathogens

Invasive fungal infections pose a significant threat to human health, necessitating the development of new antifungal agents. 2-Phenylpyrimidine derivatives have shown promising antifungal activity, primarily by targeting the enzyme CYP51.

Mechanism of Action: CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane. [2]2-Phenylpyrimidine derivatives have been designed to fit into the active site of CYP51, thereby inhibiting its function.

Caption: Antifungal Mechanism of 2-Phenylpyrimidine Derivatives via CYP51 Inhibition.

Structure-Activity Relationship (SAR): The antifungal efficacy of these compounds is dictated by the substitutions on the 2-phenylpyrimidine scaffold.

| R1 (on Phenyl Ring) | R2 (on Pyrimidine Ring) | Antifungal Activity (MIC µg/mL) | Reference |

| 2,4-di-F | 4-(1H-1,2,4-triazol-1-yl) | 0.125-1 | |

| 2-F, 4-Cl | 4-(1H-1,2,4-triazol-1-yl) | 0.25-2 | |

| 4-CN | 4-morpholino | Moderate | |

| 3-F | 4-(4-bromophenyl) | Good |

This table is a representative example and not exhaustive. MIC values are against various fungal strains.

Experimental Protocols for Biological Evaluation

The following are representative, high-level protocols for key assays used to evaluate the biological activities of 2-phenylpyrimidine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylpyrimidine derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Telomerase Activity Assessment: TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay to detect telomerase activity.

Protocol:

-

Cell Lysis: Prepare cell extracts from treated and untreated cells.

-

Telomerase Extension: Incubate the cell extracts with a synthetic DNA primer (TS primer). Telomerase in the extract adds telomeric repeats to the primer.

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer.

-

Gel Electrophoresis: Separate the PCR products on a polyacrylamide gel.

-

Detection: Visualize the characteristic DNA ladder pattern, which indicates telomerase activity.

-

Quantification: Quantify the band intensities to determine the level of telomerase inhibition.

Enzyme Inhibition Assays (General Protocol)

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant enzyme (e.g., BTK, COX-2, CYP51), substrate, and the 2-phenylpyrimidine inhibitor at various concentrations.

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for a specific time.

-

Reaction Termination: Stop the reaction.

-

Detection: Measure the product formation or substrate depletion using an appropriate method (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The ability to systematically modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation 2-phenylpyrimidine derivatives with improved therapeutic profiles. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. [Link]

-

Wang, Y., Li, Y., Wang, Y., Li, J., & Li, Z. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Medicinal Chemistry Research, 26(10), 2287-2297. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(52), 33979-34017. [Link]

-

Badiger, V. V., Biradar, D., & Hosamani, K. M. (2012). ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF 2-(4-FLUOROBENZYLTHIO)-N-(SUBSTITUTED PHENYL) PYRIMIDINE-4-AMINES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 594-598. [Link]

-

Li, X., Zuo, Y., Tang, G., Wang, Y., Zhou, Y., Wang, X., ... & Liu, H. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC medicinal chemistry, 9(12), 1641-1659. [Link]

-

Vane, J. R. (1998). The role and regulation of cyclooxygenase-2 during inflammation. Nephrology Dialysis Transplantation, 13(suppl_8), 19-23. [Link]

-

Kandeel, M. M., Al-Taher, A. M., & El-Sayed, W. A. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific reports, 12(1), 1-18. [Link]

-

Chen, G., Chen, L., Wang, Y., Li, Y., & Li, Z. (2017). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Medicinal Chemistry Research, 26(10), 2287-2297. [Link]

-

Kandeel, M. M., Al-Taher, A. M., & El-Sayed, W. A. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific reports, 12(1), 4785. [Link]

-

Szymański, J., Wójcik, K., Szymańska, A., & Szymański, P. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6599. [Link]

-

Patel, R., Kumar, A., & Kumar, S. (2017). Synthesis, antifungal activity, and QSAR studies of 1, 6-dihydropyrimidine derivatives. Journal of advanced pharmaceutical technology & research, 8(1), 23. [Link]

-

Kwiecień, H., Szymańska, A., Szymański, P., & Wójcik, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 23(20), 12295. [Link]

-

Weinstock, C., Al-Abdullah, M., Al-Hujaily, E., Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 64(14), 10341-10360. [Link]

-

Papakyriakou, A., Zervou, M., & Geromichalos, G. D. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(21), 6615. [Link]

-

Kwiecień, H., Szymańska, A., Szymański, P., & Wójcik, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 23(20), 12295. [Link]

-

Zhang, L., Wang, X., Wang, Y., Li, Y., & Li, Z. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5621-5631. [Link]

-

Bhat, A. R. (2017). Biological activity of pyrimidine derivativies: a review. Organic & Medicinal Chem IJ, 2(2), 555581. [Link]

-

Rahman, M., & Haque, M. (2023). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules, 28(11), 4381. [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., ... & Cheng, M. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC medicinal chemistry, 15(2), 492-505. [Link]

-

Shay, J. W., & Wright, W. E. (2000). Telomeres and telomerase in human cancer. Oncogene, 19(55), 6339-6345. [Link]

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile: A Kinase Inhibition Paradigm

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel investigational compound, 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile. While direct experimental data on this specific molecule is not yet publicly available, its chemical architecture, featuring a pyrimidine core, strongly suggests its function as a protein kinase inhibitor. The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to mimic the adenine base of ATP and effectively target the ATP-binding site of kinases.[1][2][3]

This document synthesizes established principles from structurally related pyrimidine derivatives to construct a scientifically grounded, putative mechanism of action. We will explore its likely molecular interactions, the downstream cellular consequences, and the rigorous experimental methodologies required to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of molecules.

The Pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring system is a recurring motif in a multitude of clinically approved and investigational drugs, particularly in oncology.[3][4][5] Its significance stems from its structural and electronic resemblance to the purine ring of ATP. This allows pyrimidine-based molecules to function as competitive inhibitors, occupying the ATP-binding pocket of protein kinases and preventing the phosphorylation of substrate proteins.[2] The overexpression and dysregulation of protein kinases are hallmark features of many cancers, making them prime targets for therapeutic intervention.[4] Derivatives of 2,4-diaminopyrimidine and related scaffolds have been successfully developed as potent and selective inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1][6]

Based on this extensive precedent, 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is hypothesized to function by targeting the catalytic domain of one or more protein kinases, thereby disrupting aberrant signaling pathways that drive cellular proliferation and survival.

Proposed Molecular Target and In Silico Binding Postulates

The specific kinase target(s) of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile would need to be determined experimentally. However, numerous pyrimidine-5-carbonitrile derivatives have demonstrated potent activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and EGFR.[7][8] These kinases are critical mediators of angiogenesis and cell growth, respectively, and are frequently dysregulated in tumors.

A molecular docking study can provide initial insights into the plausible binding mode of the compound within a kinase active site. We propose a hypothetical binding model within the ATP pocket of VEGFR-2, a common target for this scaffold.

Predicted Binding Interactions:

-

Hinge Region Binding: The pyrimidine core is expected to form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region (e.g., Cys919 in VEGFR-2). This interaction is canonical for ATP-competitive inhibitors and serves to anchor the molecule in the active site.

-

Hydrophobic Interactions: The 2-phenyl group would likely extend into a hydrophobic pocket, forming favorable van der Waals interactions and contributing to binding affinity and potentially selectivity.

-

Gatekeeper Interaction: The 6-(methylamino) substituent could interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

-

Role of the Carbonitrile: The 4-carbonitrile group is an electron-withdrawing group that can influence the electronic properties of the pyrimidine ring and may form additional interactions within the binding site.

Experimental Validation: A Stepwise Approach

A rigorous, multi-step experimental workflow is essential to validate the proposed mechanism of action. This process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to understand the compound's functional consequences.

Primary Target Identification and Potency Determination

The initial and most critical step is to identify the primary kinase target(s) and determine the compound's inhibitory potency.

Protocol: In Vitro Kinase Inhibitory Assay (ELISA-based)

-

Plate Coating: 96-well plates are coated with a recombinant kinase substrate peptide.

-

Kinase Reaction: The investigational compound (at various concentrations) is incubated with the purified, active recombinant kinase enzyme and ATP in a reaction buffer.

-

Detection: After incubation, the reaction is stopped. A primary antibody specific for the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Quantification: A colorimetric HRP substrate (e.g., TMB) is added, and the absorbance is read on a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

IC50 Calculation: Data are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration required to inhibit 50% of kinase activity) is calculated using non-linear regression.

This assay would be performed against a broad panel of kinases to establish a selectivity profile.

Illustrative Data:

| Kinase Target | Putative IC50 (nM) |

| VEGFR-2 | 8.5 |

| EGFR | 150.2 |

| PI3Kα | 875.1 |

| p38α MAPK | >10,000 |

| Aurora B | 250.6 |

This table presents hypothetical data for illustrative purposes.

Cellular Activity and Mechanism Verification

Following biochemical validation, the compound's effect on cancer cells is assessed to confirm that target inhibition translates into a desired biological response.

Anti-Proliferative Activity (MTT Assay): This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Cancer cell lines known to be dependent on the identified target kinase (e.g., HCT-116 colon cancer or MCF-7 breast cancer cells for VEGFR-2 signaling) would be treated with increasing concentrations of the compound.[7] The results would yield IC50 values for anti-proliferative activity.

Cell Cycle Analysis: Kinase inhibitors frequently cause cell cycle arrest.[1][7] Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A compound-induced accumulation of cells in a specific phase would indicate cell cycle arrest. For instance, some VEGFR-2 inhibitors have been shown to arrest cell growth at the S and Sub-G1 phases.[7]

Induction of Apoptosis: Effective anticancer agents should induce programmed cell death (apoptosis). This can be measured via flow cytometry using an Annexin V-FITC/Propidium Iodide apoptosis detection kit.[7] An increase in the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells following treatment would confirm the induction of apoptosis.[7] Further confirmation can be obtained by measuring the activation of key apoptotic proteins, such as caspase-3.[7]

Conclusion and Forward Outlook

The structural characteristics of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile provide a strong rationale for its classification as a putative protein kinase inhibitor. The proposed mechanism involves competitive binding at the ATP pocket of a target kinase, leading to the inhibition of downstream signaling, culminating in anti-proliferative effects, cell cycle arrest, and the induction of apoptosis in cancer cells.

The comprehensive experimental strategy outlined in this guide, from in silico modeling and biochemical assays to a suite of cell-based functional assays, provides a robust framework for the definitive elucidation of its mechanism of action. Future studies should also focus on in vivo efficacy in xenograft models and detailed pharmacokinetic and pharmacodynamic profiling to fully assess its therapeutic potential.

References

-

Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). Available at: [Link]

-

Caroff, E., et al. (2015). 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist With a Wider Therapeutic Window in the Rat Than Clopidogrel. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

-

Gogoi, D., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Hassan, A. A., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Available at: [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Hassan, A. Y., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]

-

Lanh, V. T. T., et al. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Available at: [Link]

-

Request PDF on ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]

-

Shaker, Y. M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. Available at: [Link]

-

Wang, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

-

Xu, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to In Silico Docking Studies of Pyrimidine-4-Carbonitrile Compounds

Introduction: The Rising Significance of Pyrimidine-4-Carbonitrile Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] When functionalized with a carbonitrile (-C≡N) group at the 4-position, the resulting pyrimidine-4-carbonitrile core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a highly attractive starting point for the design of targeted inhibitors. These compounds have shown particular promise as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and enzymes like Cyclooxygenase-2 (COX-2), both of which are critical targets in oncology and inflammation.[2][3][4]

This guide provides a comprehensive, technically-grounded walkthrough of performing in silico molecular docking studies for this specific class of compounds. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that the described workflow is not just a procedure, but a self-validating system for generating reliable and actionable insights in the drug discovery process.

Part 1: The Conceptual Framework of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrimidine-4-carbonitrile derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[5] The primary goal is to identify the most plausible binding pose and estimate the binding affinity, usually represented by a scoring function. A lower, more negative binding energy score generally indicates a more stable protein-ligand complex and higher binding affinity.[6][7] This process is fundamental to structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of biological activity.

The entire docking workflow can be conceptualized as a multi-stage process, where the integrity of each stage is paramount to the credibility of the final output.

Caption: High-level overview of the molecular docking workflow.

Part 2: The Experimental Workflow: A Self-Validating Protocol

Trustworthiness in computational results stems from meticulous preparation and rigorous validation. This section details the protocols with an emphasis on the causality behind each step.

Receptor Preparation: From PDB File to Docking-Ready Target

The starting point is typically a crystal structure from the Protein Data Bank (PDB).[8] These structures are experimental snapshots and are not immediately suitable for docking.

Protocol: Receptor Preparation

-

Obtain Crystal Structure: Download the PDB file of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17).[3]

-

Initial Cleaning:

-

Action: Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.[9] The original co-crystallized ligand should be saved separately for later validation.

-

Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that the ligand should explore. While some advanced docking methods can treat water as flexible, the standard and most reliable approach is to begin with a "dry" active site.

-

-

Add Hydrogen Atoms:

-

Action: Use software like AutoDock Tools or Schrödinger's Protein Preparation Wizard to add hydrogen atoms.[10][11]

-

Causality: Crystal structures often do not resolve the positions of hydrogen atoms. Hydrogens are critical as they are key players in hydrogen bonds—one of the most important interactions for ligand binding. Protonation states of residues like Histidine, Aspartate, and Glutamate must be correctly assigned based on a physiological pH (typically ~7.4) to ensure the electrostatic landscape of the active site is accurate.[11]

-

-

Assign Partial Charges:

-

Action: Assign partial charges to all atoms in the protein (e.g., Gasteiger charges in AutoDock Tools).[10]

-

Causality: The scoring functions used in docking rely on force fields that calculate electrostatic interactions. Accurate partial charges are essential for correctly evaluating the energetic favorability of a ligand's pose.

-

-

Generate PDBQT File:

-

Action: Convert the prepared PDB file into a PDBQT file format for use with AutoDock Vina.

-

Causality: The PDBQT format is an extension of PDB that includes atomic partial charges (Q) and atom types (T), which are required inputs for the AutoDock suite of tools.[10]

-

Caption: Step-by-step receptor preparation workflow.

Ligand Preparation: Structuring the Pyrimidine-4-Carbonitrile Compounds

Similar to the receptor, the ligand molecules must be correctly prepared to ensure the docking simulation is physically and chemically meaningful.

Protocol: Ligand Preparation

-

Generate 2D Structure: Draw the pyrimidine-4-carbonitrile derivatives using chemical drawing software (e.g., ChemDraw) and save them in a suitable format (e.g., SDF or MOL2).

-

Convert to 3D: Convert the 2D structures into 3D conformers.

-

Energy Minimization:

-

Action: Perform energy minimization on the 3D structure using a force field like MMFF94.

-

Causality: This step ensures the ligand has a low-energy, stable conformation before docking begins. It corrects any unrealistic bond lengths or angles that may have resulted from the 2D-to-3D conversion.

-

-

Assign Partial Charges:

-

Action: Assign partial charges to the ligand atoms, consistent with the method used for the protein.[10]

-

-

Define Rotatable Bonds:

-

Action: Identify and define the rotatable bonds within the ligand.

-

Causality: This is the essence of flexible ligand docking. The docking algorithm will explore different conformations of the ligand by rotating these bonds, allowing it to adapt its shape to fit the binding pocket. The pyrimidine core itself is rigid, but substituent groups will have rotatable bonds.

-

-

Generate PDBQT File: Save the final prepared ligand in the PDBQT format.[10]

Docking Execution and Validation

With prepared inputs, the docking can proceed. However, the protocol is not complete without validation—a step that ensures the chosen parameters can be trusted.

Protocol: Docking and Validation

-

Grid Box Generation:

-

Action: Define a 3D grid box that encompasses the entire binding site of the target protein.[10]

-

Causality: The docking algorithm will confine its search for binding poses within this box. A well-defined grid box, typically centered on the co-crystallized ligand's position, increases computational efficiency and reduces the chance of finding irrelevant binding sites.

-

-

Docking Simulation:

-

Action: Run the docking simulation using software like AutoDock Vina. This will generate multiple binding poses for each ligand, ranked by their binding energy score.[12]

-

-

Protocol Validation (Re-docking):

-

Action: Take the co-crystallized ligand that was originally removed from the PDB file, prepare it using the same ligand protocol, and dock it back into its own binding site.[13]

-

Causality: This is the single most important step for building trust in your docking protocol. A reliable protocol should be able to reproduce the experimentally determined binding pose.[14] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation.[14][15] If the re-docking fails, the grid box parameters, scoring function, or preparation steps must be re-evaluated.

-

Part 3: Analysis and Interpretation of Docking Results

The output of a docking simulation is rich with data that requires careful interpretation. The binding energy score is the primary metric, but it should never be considered in isolation.

Quantitative Analysis

The results for a series of pyrimidine-4-carbonitrile compounds can be summarized for comparative analysis.

| Compound ID | Binding Energy (kcal/mol) | RMSD (Å) (vs. Ref) | Key Interacting Residues | H-Bonds |

| Reference Ligand | -9.8 | 0.85 (Re-docked) | Met793, Leu718, Gly796 | 2 |

| PYR-CN-001 | -10.5 | 1.10 | Met793, Leu844, Cys797 | 3 |

| PYR-CN-002 | -8.2 | 2.54 | Leu718, Val726 | 1 |

| PYR-CN-003 | -9.5 | 1.35 | Met793, Gly796, Lys745 | 2 |

Table 1: Hypothetical docking results for pyrimidine-4-carbonitrile derivatives against the EGFR kinase domain (PDB: 1M17). A lower binding energy and a low RMSD relative to a known active ligand are desirable.

Qualitative and Structural Analysis

Beyond the numbers, visual inspection of the binding poses is crucial.

-

Hydrogen Bonds: Identify the specific amino acid residues acting as hydrogen bond donors or acceptors. The nitrogen atoms in the pyrimidine ring and the nitrile group are excellent hydrogen bond acceptors, and their interactions are often key to binding affinity.

-

Hydrophobic Interactions: Look for interactions between aromatic rings (like the pyrimidine core or phenyl substituents) and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).

-

Pose Clustering: Docking software often produces multiple poses. Analyzing the top-ranked cluster of poses can give a more robust indication of the likely binding mode than a single pose.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. remedypublications.com [remedypublications.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. mdpi.com [mdpi.com]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A-Z Guide to Pharmacophore Modeling of Pyrimidine-Based Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets in drug discovery, particularly in oncology.[1] Pyrimidine-based scaffolds have emerged as a privileged structure in the design of potent and selective kinase inhibitors, owing to their ability to mimic the adenine moiety of ATP and establish key interactions within the kinase active site.[2][3] This in-depth technical guide provides a comprehensive overview of pharmacophore modeling as a powerful computational strategy to accelerate the discovery and optimization of novel pyrimidine-based kinase inhibitors. We will delve into the core principles of pharmacophore modeling, explore both ligand-based and structure-based approaches, and provide detailed, field-proven protocols for model generation, validation, and application in virtual screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent in silico technique to rationalize the design of next-generation kinase inhibitors.

Introduction: The Intersection of Kinases, Pyrimidines, and Pharmacophores

The Significance of Kinase Inhibition in Modern Drug Discovery

The human kinome comprises over 500 protein kinases, which act as key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. This has rendered kinases one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting specific kinases involved in tumor growth and proliferation.[2]

Pyrimidine Scaffolds: A Privileged Motif for Kinase Inhibitors

The pyrimidine ring system is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[4] In the context of kinase inhibition, the pyrimidine scaffold has proven to be an exceptionally versatile and effective core structure.[2][3] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key anchoring point for many inhibitors.[2] The amenability of the pyrimidine ring to substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling: A Rational Approach to Drug Design

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[2][5] Pharmacophore modeling is a computational technique that aims to identify this common set of features from a collection of active molecules or from the structure of the target's binding site.[5][6] These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for biological activity, thereby streamlining the drug discovery process.[5][7]

Core Concepts in Pharmacophore Modeling

Pharmacophore models are built upon a set of defined chemical features that represent key molecular interactions. Understanding these features is fundamental to constructing meaningful and predictive models.

Defining Pharmacophoric Features

A typical pharmacophore model is composed of several key features, each representing a specific type of interaction between a ligand and its target receptor.[1][2]

| Feature Type | Description | Role in Kinase Inhibition |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Crucial for interacting with the kinase hinge region backbone amides. |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Can interact with backbone carbonyls or specific amino acid side chains in the active site. |

| Hydrophobic (HY) | A non-polar group, such as an alkyl or aryl group. | Important for occupying hydrophobic pockets within the ATP-binding site. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Can engage in pi-pi stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | May interact with negatively charged residues like aspartate or glutamate. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. | Can interact with positively charged residues like lysine or arginine. |

Ligand-Based vs. Structure-Based Approaches

There are two primary methodologies for generating pharmacophore models, each with its own set of advantages and applications.[6][8]

-

Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the target protein is unknown, but a set of active ligands is available.[6][7] The fundamental principle is that molecules with similar biological activity share common chemical features arranged in a specific 3D orientation. By aligning a set of active compounds, a common pharmacophore hypothesis can be derived.[5]

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography), a structure-based pharmacophore model can be generated.[6][8] This method involves analyzing the key interactions between the ligand and the amino acid residues in the binding site to define the pharmacophoric features.[9][10] This approach provides a more direct and often more accurate representation of the essential interactions required for binding.[10]

The Pharmacophore Modeling Workflow: A Step-by-Step Guide

The process of generating and utilizing a pharmacophore model is a systematic workflow that involves several critical stages, from data preparation to model validation and application.

Caption: Key interactions of a pyrimidine-based inhibitor in a kinase active site.

Model Validation: Ensuring Predictive Power

Validation is a crucial step to assess the quality and predictive ability of a pharmacophore model. [5][9]A well-validated model should be able to distinguish active compounds from inactive ones. [5]

-

Internal Validation: The model's ability to correctly identify the active compounds within the training set is evaluated. [5]* External Validation: The model's predictive power is assessed using an independent test set of compounds that were not used in the model's development. [5]This provides a more robust measure of the model's performance.

-

Decoy Set Screening: A set of "decoy" molecules, which are physically similar to the active compounds but are assumed to be inactive, is screened against the pharmacophore. A good model should have a low hit rate for the decoy set. [9]

Application of Pharmacophore Models in Kinase Inhibitor Discovery

Once a robust pharmacophore model has been generated and validated, it can be applied to various stages of the drug discovery pipeline.

Virtual Screening for Hit Identification

The most common application of pharmacophore models is in virtual screening to identify novel hit compounds from large chemical databases. [5][7]The pharmacophore model is used as a 3D query to search for molecules that possess the required chemical features in the correct spatial arrangement. This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). [8]

Caption: A typical virtual screening cascade incorporating pharmacophore modeling.

Lead Optimization and Scaffold Hopping

Pharmacophore models can also guide the optimization of lead compounds by highlighting the key features responsible for their activity. [5]Medicinal chemists can use this information to design modifications that enhance potency, selectivity, or pharmacokinetic properties. Additionally, pharmacophore models can be used for "scaffold hopping," which involves searching for new molecular scaffolds that can present the same pharmacophoric features but have different core structures, potentially leading to novel intellectual property.

Case Study: Design of Pyrimidine-Based Aurora Kinase Inhibitors

Recent studies have successfully employed pharmacophore modeling in the design and synthesis of potent pyrimidine-based inhibitors of Aurora kinases, which are key regulators of cell division and are frequently overexpressed in cancers. [4]For instance, Chi et al. reported the structure-based design of pyrimidine derivatives as Aurora A kinase inhibitors. [4]Their work led to the identification of compounds that effectively reduced the levels of MYC oncoproteins, which are stabilized by Aurora A and are critical drivers of many cancers. [11][12]Another study by Long et al. developed a series of N-trisubstituted pyrimidine derivatives as potent Aurora kinase inhibitors, with one compound showing significant tumor growth repression in a mouse xenograft model with low toxicity. [4]These examples underscore the power of combining structural knowledge and computational modeling to develop novel and effective kinase inhibitors.

Conclusion and Future Perspectives

Pharmacophore modeling has established itself as an indispensable tool in modern drug discovery. For the development of pyrimidine-based kinase inhibitors, this computational approach provides a rational framework for understanding ligand-target interactions, identifying novel chemical starting points, and guiding lead optimization efforts. The continued growth in the number of publicly available protein structures, coupled with advancements in computational algorithms and machine learning, will further enhance the predictive power and applicability of pharmacophore modeling. The integration of pharmacophore-based methods with other in silico techniques, such as molecular dynamics simulations and free energy calculations, holds great promise for accelerating the discovery of the next generation of safe and effective pyrimidine-based kinase inhibitors.

References

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Preprints.org. Retrieved January 26, 2026, from [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

-

Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 177-188. [Link]

-

Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 749-762. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

-

Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]

-

Demonstration-7 Pharmacophore model generation and screening. (2020, October 13). YouTube. Retrieved January 26, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. wjgnet.com [wjgnet.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary cytotoxicity screening of phenylpyrimidine compounds

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Phenylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine, with cancer remaining a primary focus of these efforts.[1][2] Phenylpyrimidine derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the preliminary cytotoxicity screening of this compound class. As a Senior Application Scientist, the goal is to synthesize technical accuracy with field-proven insights, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. This guide will detail robust, self-validating methodologies for assessing cytotoxicity, present data in a clear and comparable format, and provide visual representations of key workflows and pathways to enhance understanding.

Introduction: The Role of Cytotoxicity Screening in Drug Discovery

The journey from a promising chemical entity to a clinically approved drug is a long and complex process, beginning with the identification of a biological target and the screening of vast compound libraries to find "hits".[5][6] Cytotoxicity screening is a critical early step in this process, designed to identify compounds that can kill or inhibit the proliferation of cancer cells.[7][8] This initial screen allows for the prioritization of compounds for further development and the elimination of those that are inactive or overly toxic.[7]

Phenylpyrimidines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[9][10] Several studies have demonstrated the potential of phenylpyrimidine derivatives to induce cell cycle arrest and apoptosis in cancer cells, making them a fertile ground for the discovery of new oncology drugs.[11][12]

This guide will focus on two widely used and complementary in vitro assays for preliminary cytotoxicity screening: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[13] By employing both, researchers can gain a more complete picture of a compound's cytotoxic potential.

The Drug Discovery and Development Pipeline

The process of bringing a new drug to market is a multi-stage endeavor, typically spanning 12-15 years and costing over a billion dollars.[5] It begins with early-stage research to identify and validate therapeutic targets.[5] This is followed by the screening of thousands of compounds to identify those that interact with the target.[5] Promising "hits" are then optimized to improve their efficacy and safety profiles, leading to "lead" compounds.[5] These leads undergo extensive preclinical testing before moving into clinical trials.[1]

Figure 1: The Drug Discovery and Development Pipeline.

Foundational Cytotoxicity Assays: A Dual Approach

To obtain a reliable preliminary assessment of a compound's cytotoxicity, it is advisable to use at least two mechanistically different assays. This dual-assay approach provides a more robust dataset and helps to avoid misleading results that can arise from compound interference with a single assay chemistry. This guide will detail the MTT and LDH assays.

The MTT Assay: Gauging Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[8][14] It provides a quantitative measure of cell viability and is widely used in drug discovery to assess the effects of compounds on cell proliferation and health.

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[17] The amount of LDH in the supernatant is proportional to the number of dead cells.[16]

Causality Behind Experimental Choices: The LDH assay is a direct measure of cytotoxicity, specifically cell lysis.[16] It is complementary to the MTT assay, as it measures a different aspect of cell health. Using both assays can help to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific cell lines and compounds being tested.

Cell Culture and Compound Preparation

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).[4][18]

-

Compound Dilution: Prepare a stock solution of the phenylpyrimidine compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. It is crucial to maintain a consistent final solvent concentration across all wells to avoid solvent-induced cytotoxicity.

MTT Assay Protocol

-

Compound Treatment: After the initial 24-hour incubation, replace the culture medium with fresh medium containing the various concentrations of the phenylpyrimidine compounds. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[18][19]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader.[18][20]

LDH Assay Protocol

-

Compound Treatment and Incubation: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture.[21]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

-

Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at a wavelength of 490 nm.[21] A reference wavelength of 680 nm can be used to subtract background absorbance.[21]

Figure 2: Workflow for MTT and LDH Cytotoxicity Assays.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells. For the LDH assay, cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).

MTT Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH Calculation: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric that represents the concentration of a compound required to inhibit a biological process by 50%.[22] In the context of cytotoxicity, it is the concentration that reduces cell viability by half.[22] IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[23][24] A lower IC50 value indicates a more potent compound.[25]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of different phenylpyrimidine compounds across various cell lines and time points.

| Compound | Cell Line | Incubation Time (h) | MTT IC50 (µM) | LDH IC50 (µM) |

| Phenylpyrimidine A | MCF-7 | 48 | 12.5 | 15.2 |

| Phenylpyrimidine B | MCF-7 | 48 | 25.8 | 28.1 |

| Phenylpyrimidine A | HeLa | 48 | 8.3 | 9.9 |

| Phenylpyrimidine B | HeLa | 48 | 18.9 | 21.4 |

Understanding the Mechanism: Apoptosis and Caspase Signaling

While preliminary screening focuses on identifying cytotoxic compounds, a deeper understanding of the mechanism of cell death is crucial for further development. Many cytotoxic agents induce apoptosis, or programmed cell death.[26] Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[27]

There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[26] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[27]

-

Extrinsic Pathway: Initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8.[27]

-

Intrinsic Pathway: Triggered by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[26][28]

Figure 3: Simplified Overview of Apoptotic Signaling Pathways.

Further investigation into the mechanism of action of promising phenylpyrimidine compounds could involve assays to measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

Conclusion and Future Directions

The preliminary cytotoxicity screening of phenylpyrimidine compounds is a critical first step in the identification of novel anticancer agents. The dual-assay approach, utilizing both the MTT and LDH assays, provides a robust and reliable method for assessing the cytotoxic potential of these compounds. By carefully designing and executing these experiments, and by thoughtfully analyzing and interpreting the resulting data, researchers can effectively identify promising lead candidates for further development.

Future work should focus on elucidating the mechanism of action of the most potent compounds, including their effects on cell cycle progression and apoptosis. In vivo studies will also be necessary to evaluate the efficacy and safety of these compounds in a whole-organism context. The continued exploration of the chemical space around the phenylpyrimidine scaffold holds great promise for the discovery of the next generation of cancer therapeutics.

References

-

Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Ahn, H. J., Kim, J. H., Lee, J. Y., Kim, J. H., Gwak, J., Lee, J. H., ... & Kim, I. W. (2019). Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturbation. Journal of Medicinal Chemistry, 62(17), 7954-7966. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]

-

Thangam, R., Senthilkumar, D., & Suresh, V. (2016). CYTOTOXICITY OF PHENYL PYRIMIDINE NANO PARTICLES ON MCF-7 CANCER CELL LINES. Translational Oncology, 9(5), 409-418. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

ZeClinics. (2023). Drug Discovery and Development: A Step-By-Step Process. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. Retrieved from [Link]

-

Kim, J., Lee, J., Park, J., & Kim, J. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(1), 329-334. Retrieved from [Link]

-

Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

-

Khan, M., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cells, 12(15), 1969. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE, 18(11), e0293988. Retrieved from [Link]

-

Frontiers Media. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery. Retrieved from [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

LabMol. (2023). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]

-

Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in Molecular Biology, 979, 205-212. Retrieved from [Link]

-

Frontiers Media. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(21), 6599. Retrieved from [Link]

-

Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(29), 20461-20474. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Adragos Pharma. (2024). The Drug Development Process: Meaning and Main Phases Explained. Retrieved from [Link]

-

Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92. Retrieved from [Link]

-

Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

-

Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]

-

Dynamic42. (2023). Introduction to drug discovery and drug development. Retrieved from [Link]

-

Assay Genie. (2023, November 25). Apoptosis Caspase Pathways, A Closer Look at Cellular Suicide [Video]. YouTube. Retrieved from [Link]

-

Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

Sources

- 1. The Drug Development Process: Meaning and Main Phases Explained [adragos-pharma.com]

- 2. Introduction to drug discovery and drug development [dynamic42.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 6. ppd.com [ppd.com]

- 7. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 11. Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. troindia.in [troindia.in]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. clyte.tech [clyte.tech]

- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 26. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Apoptosis: Caspase Pathways | R&D Systems [rndsystems.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Testing Bruton's Tyrosine Kinase (BTK) Inhibition

Introduction: The Central Role of BTK in Cellular Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node, particularly within the B-cell antigen receptor (BCR) pathway.[1][2] Its function is pivotal for the development, activation, proliferation, and survival of B-lymphocytes.[1][3] Upon BCR engagement, BTK is recruited to the cell membrane where it becomes activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[4] This action triggers a cascade of intracellular events leading to the activation of transcription factors like NF-κB, which are crucial for B-cell function.[5][6]

Given its central role, aberrant BTK signaling is implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as a range of autoimmune and inflammatory diseases.[2][3][5] This has made BTK a highly attractive therapeutic target, leading to the development of several generations of small molecule inhibitors.[3] This guide provides a comprehensive overview and detailed protocols for the preclinical evaluation of BTK inhibitors, focusing on robust and reproducible methods to assess their potency, selectivity, and mechanism of action.

Caption: Simplified BTK signaling pathway upon B-Cell Receptor (BCR) activation.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the foundational step in characterizing a BTK inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified, recombinant BTK in a cell-free system. This allows for a clean determination of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Principle of Luminescence-Based Kinase Assays

A widely used method is the luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[7] The Kinase-Glo® assay, for example, uses a proprietary thermostable luciferase to generate a light signal from the remaining ATP in the reaction well.[8] The amount of light produced is inversely proportional to BTK activity; high kinase activity leads to low ATP levels and thus a dim signal, whereas potent inhibition preserves ATP, resulting in a bright signal.[7][8] This "glow-type" assay is robust, highly sensitive, and amenable to high-throughput screening.[9]

Protocol 1: In Vitro BTK Inhibition Assay (Luminescence-Based)

This protocol outlines the determination of an IC50 value for a test compound against recombinant human BTK.

A. Materials and Reagents

-

Recombinant Human BTK Enzyme

-

Kinase Substrate (e.g., poly[Glu:Tyr] peptide)

-

ATP Solution

-

Assay Buffer (e.g., HEPES, MgCl₂, DTT, BSA)

-

Test Compound (BTK inhibitor)

-

Positive Control Inhibitor (e.g., Ibrutinib)

-

DMSO (vehicle control)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

B. Experimental Workflow

Caption: Workflow for a luminescence-based biochemical BTK inhibition assay.

C. Step-by-Step Procedure

-

Compound Preparation: Prepare a serial dilution of the test compound. A common scheme is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).[10] Include wells for a positive control inhibitor and a "no inhibitor" (vehicle, e.g., DMSO) control.

-

Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the appropriate wells of a white assay plate.

-